molecular formula C37H41N9O4 B601647 Dabigatran Impurity 23 CAS No. 1637238-96-0

Dabigatran Impurity 23

Número de catálogo: B601647
Número CAS: 1637238-96-0
Peso molecular: 675.8
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Aplicaciones Científicas De Investigación

Dabigatran Impurity 23 is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity and safety of Dabigatran etexilate. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations .

In addition to quality control, research on this compound can provide insights into the stability and degradation pathways of Dabigatran etexilate. Understanding these pathways helps in developing more stable and effective pharmaceutical formulations .

Mecanismo De Acción

Target of Action

Dabigatran Impurity 23, also known as Dabigatran Etexilate, is a direct and reversible thrombin inhibitor . Thrombin, also known as Factor IIa, plays a central role in the coagulation system by activating factors V, XI, and fibrinogen itself . By inhibiting thrombin, Dabigatran prevents the formation of blood clots .

Mode of Action

Dabigatran acts as a peptidomimetic inhibitor of thrombin . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact to convert fibrinogen to fibrin . This interaction inhibits both thrombin activity and generation .

Biochemical Pathways

Dabigatran affects the coagulation pathway by directly inhibiting thrombin . This inhibition prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . Additionally, Dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Pharmacokinetics

Dabigatran Etexilate is an oral prodrug that is rapidly absorbed and converted to its active form, Dabigatran . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the active pharmaceutical ingredient (API) may undergo degradation, leading to drug activity loss or to the occurrence of adverse effects associated with degradation products . Dabigatran was shown to be much less susceptible to photolysis and oxidative stress

Direcciones Futuras

The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .

Análisis Bioquímico

Biochemical Properties

Dabigatran Impurity 23 plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes and proteins involved in the metabolic pathways of Dabigatran. Specifically, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. The nature of these interactions can influence the overall pharmacokinetics of Dabigatran, potentially affecting its therapeutic efficacy and safety profile .

Cellular Effects

This compound can influence cellular processes by interacting with cell signaling pathways and gene expression. It may affect the function of cells involved in the coagulation cascade, such as endothelial cells and platelets. These interactions can alter cellular metabolism and potentially lead to adverse effects, such as increased risk of bleeding or thrombosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes involved in the metabolism of Dabigatran, leading to changes in gene expression and protein function. These molecular interactions can influence the overall pharmacodynamics of Dabigatran, potentially affecting its anticoagulant activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this impurity can degrade under certain conditions, leading to the formation of other byproducts. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. These effects can include changes in coagulation parameters, increased risk of bleeding, and potential organ toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall pharmacokinetics of Dabigatran. The impurity may also interact with other cofactors involved in drug metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, potentially influencing its biological activity and toxicity. The impurity may also be subject to efflux mechanisms that limit its intracellular concentration .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, potentially leading to changes in cellular metabolism and signaling. Post-translational modifications and targeting signals may direct the impurity to specific organelles, affecting its overall impact on cellular function .

Métodos De Preparación

The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.

Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .

Análisis De Reacciones Químicas

Dabigatran Impurity 23 can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert this compound to its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .

Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 23 involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "2,3-dihydro-1H-indene-5-carboxylic acid", "thionyl chloride", "methylamine hydrochloride", "sodium cyanoborohydride", "acetic acid", "water" ], "Reaction": [ "Conversion of 2,3-dihydro-1H-indene-5-carboxylic acid to the acid chloride using thionyl chloride in dichloromethane.", "Reaction of the acid chloride with methylamine hydrochloride in methanol to form the corresponding amide.", "Reduction of the amide using sodium cyanoborohydride in acetic acid and water to generate the intermediate.", "Purification of the intermediate by column chromatography to obtain Dabigatran Impurity 23." ] }

Número CAS

1637238-96-0

Fórmula molecular

C37H41N9O4

Peso molecular

675.8

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.